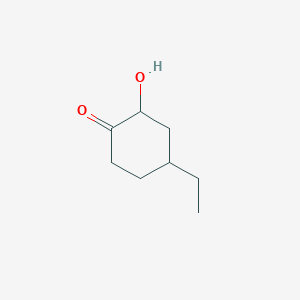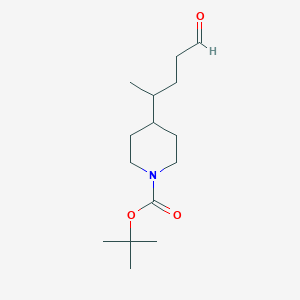![molecular formula C25H18O B13077188 3-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13077188.png)
3-[4-(4-phenylphenyl)phenyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-phenylphenyl)phenyl]benzaldehyde is an organic compound with the molecular formula C26H18O. It is a member of the benzaldehyde family, characterized by the presence of a formyl group (-CHO) attached to a benzene ring. This compound is notable for its complex structure, which includes multiple phenyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where benzene derivatives are acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(4-phenylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 or H2SO4, halogenation with Cl2 or Br2 in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-[4-(4-phenylphenyl)phenyl]benzoic acid.
Reduction: Formation of 3-[4-(4-phenylphenyl)phenyl]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-[4-(4-phenylphenyl)phenyl]benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA, leading to various physiological effects. The compound’s multiple aromatic rings and aldehyde group allow it to participate in various molecular interactions and pathways.
Comparaison Avec Des Composés Similaires
3-[4-(4-phenylphenyl)phenyl]benzaldehyde can be compared with other benzaldehyde derivatives, such as:
Benzaldehyde: The simplest form with a single benzene ring and an aldehyde group.
4-Phenylbenzaldehyde: Contains an additional phenyl group attached to the benzene ring.
4-(4-Phenylphenyl)benzaldehyde: Contains two phenyl groups attached to the benzene ring.
The uniqueness of this compound lies in its complex structure with multiple phenyl groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C25H18O |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
3-[4-(4-phenylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C25H18O/c26-18-19-5-4-8-25(17-19)24-15-13-23(14-16-24)22-11-9-21(10-12-22)20-6-2-1-3-7-20/h1-18H |
Clé InChI |
MDTMWUGGPRVQTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC(=C4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazinetrihydrochloride](/img/structure/B13077111.png)



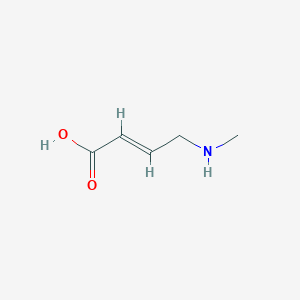
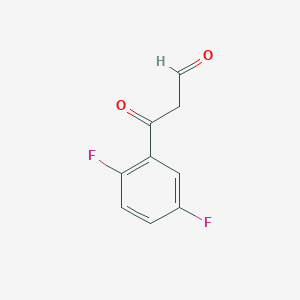
![Methyl[1-(pyrimidin-2-yl)ethyl]amine](/img/structure/B13077137.png)
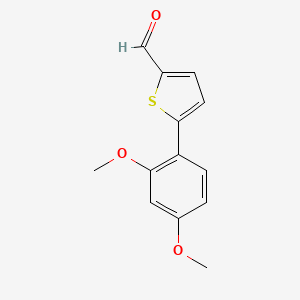
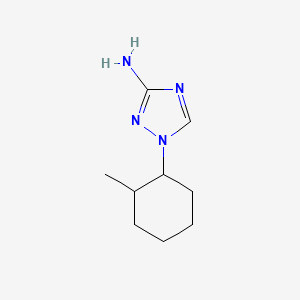
![Methyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13077144.png)
